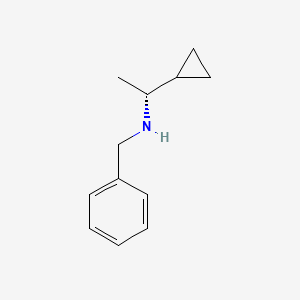
(R)-N-benzyl-1-cyclopropylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-benzyl-1-cyclopropylethanamine is a chiral amine compound characterized by the presence of a benzyl group attached to a cyclopropyl ring and an ethylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-benzyl-1-cyclopropylethanamine typically involves the following steps:
Reductive Amination: The benzyl group is introduced via reductive amination, where benzaldehyde reacts with cyclopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for ®-N-benzyl-1-cyclopropylethanamine may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: ®-N-benzyl-1-cyclopropylethanamine can undergo oxidation reactions to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-N-benzyl-1-cyclopropylethanamine is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industry: In the industrial sector, ®-N-benzyl-1-cyclopropylethanamine can be used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-N-benzyl-1-cyclopropylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(S)-N-benzyl-1-cyclopropylethanamine: The enantiomer of the compound, which may have different biological activities.
N-benzyl-1-cyclopropylmethanamine: A structurally similar compound with a methylene group instead of an ethylamine chain.
N-benzyl-1-cyclopropylpropanamine: Another analog with a propyl chain.
Uniqueness: ®-N-benzyl-1-cyclopropylethanamine is unique due to its specific chiral configuration and the presence of both benzyl and cyclopropyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
(1R)-N-benzyl-1-cyclopropylethanamine |
InChI |
InChI=1S/C12H17N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
IAFIYTMWMGDDQD-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C1CC1)NCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C1CC1)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















